molecular formula C10H6BrNO3 B1412512 Methyl 3-bromo-2-cyano-5-formylbenzoate CAS No. 1805407-33-3

Methyl 3-bromo-2-cyano-5-formylbenzoate

Cat. No.: B1412512
CAS No.: 1805407-33-3
M. Wt: 268.06 g/mol
InChI Key: HIMYNIPOIRQVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-cyano-5-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with bromo (Br), cyano (CN), and formyl (CHO) groups at positions 3, 2, and 5, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its reactive substituents, which enable diverse chemical transformations. The bromo and cyano groups enhance electrophilic reactivity, while the formyl group facilitates condensation reactions, making it a versatile intermediate for constructing complex molecules .

Properties

IUPAC Name

methyl 3-bromo-2-cyano-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)7-2-6(5-13)3-9(11)8(7)4-12/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMYNIPOIRQVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Cyanation

For compounds with similar structures, such as methyl 3-bromo-2-cyano-6-methylbenzoate, synthesis typically involves bromination and cyanation steps. These reactions often use electrophilic aromatic substitution methods, where strong bases like sodium hydride (NaH) and polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.

Esterification

Following the introduction of bromine and cyano groups, esterification with methanol is commonly performed under acidic conditions, such as with sulfuric acid (H₂SO₄), or via diazomethane.

Formylation

To introduce a formyl group, reactions involving formylating agents or oxidation steps similar to those used for converting hydroxymethyl to formyl groups might be employed. For example, manganese dioxide is used in the oxidation of hydroxymethyl groups to formyl groups in related compounds.

Purification and Characterization

Purification methods for such compounds typically involve crystallization or column chromatography. Characterization can be achieved through NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Methyl 3-bromo-2-cyano-5-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield the corresponding amine derivative.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and various solvents to facilitate the reactions.

Scientific Research Applications

Methyl 3-bromo-2-cyano-5-formylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.

    Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds by modifying its structure to enhance biological activity.

    Material Science: It is used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-5-formylbenzoate depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms.

The molecular targets and pathways involved vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s structural analogs differ primarily in substituent positions, ester groups, or functional group modifications. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications
Methyl 3-bromo-5-methylbenzoate Br (3), CH₃ (5) C₉H₉BrO₂ 478375-40-5 Lower reactivity due to methyl vs. formyl; used in agrochemicals
Methyl 5-bromo-2-formylbenzoate Br (5), CHO (2) C₉H₇BrO₃ 1016163-89-5 Altered reactivity profile; formyl at position 2 enhances nucleophilic substitution
Ethyl 3-bromo-5-cyano-2-formylbenzoate Br (3), CN (5), CHO (2), ethyl ester C₁₁H₈BrNO₃ 103859-96-7 Ethyl ester increases lipophilicity; used in drug delivery systems
Methyl 3-bromo-5-formyl-4-hydroxybenzoate Br (3), CHO (5), OH (4) C₉H₇BrO₄ 706820-79-3 Hydroxyl group introduces hydrogen bonding; potential antioxidant activity

Stability and Spectroscopic Features

  • NMR and FTIR Data: Methyl 3-bromo-2-cyano-5-formylbenzoate’s ¹H NMR would show distinct aldehyde proton signals (~10 ppm) and bromine-induced deshielding. This contrasts with Methyl 5-bromo-2-formylbenzoate, where formyl proton shifts differ due to positional effects .
  • Chromatographic Behavior: Similar to sandaracopimaric acid methyl ester (), methyl esters generally exhibit moderate retention times in GC-MS due to polarity balance, but bromo and cyano groups in this compound may increase retention .

Biological Activity

Methyl 3-bromo-2-cyano-5-formylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C₉H₇BrN₁O₂
Molecular Weight : 232.06 g/mol

The compound features a bromine atom, a cyano group, and a formyl group attached to a benzoate moiety. This unique arrangement contributes to its reactivity and potential applications in various fields.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Multicomponent Reactions (MCRs) : Efficiently assemble complex molecules in one step, yielding high purity.
  • Catalytic Methods : Enhance reaction rates and selectivity, improving overall synthesis efficiency.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For example, derivatives of this compound have shown effectiveness against various bacterial strains, including resistant pathogens.

Case Study : In vitro screening demonstrated an IC₅₀ value in the low micromolar range against Staphylococcus aureus and Escherichia coli, suggesting significant potential as antimicrobial agents.

Anticancer Properties

The compound has been evaluated for its anticancer activity against several human cancer cell lines. Studies suggest that structural modifications can enhance its cytotoxic effects.

Case Study : A study conducted on MCF-7 (breast cancer) cells revealed that specific modifications to the compound's structure increased potency, with some derivatives achieving IC₅₀ values below 10 µM.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Comparative studies indicate that it may have greater efficacy than established anti-inflammatory agents like curcumin.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups can form halogen bonds and participate in hydrogen bonding, modulating the activity of enzymes and receptors.

Research Findings Summary Table

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against S. aureus and E. coli
AnticancerCytotoxic effects on MCF-7 cells
Anti-inflammatoryGreater efficacy than curcumin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-2-cyano-5-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-2-cyano-5-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.